2-(4-Chloro-2-methylphenyl)propanoic acid, also known as 3-(4-Chloro-2-methylphenyl)propanoic acid, is an organic compound with the molecular formula . This compound is characterized by a propanoic acid backbone substituted at the phenyl ring with a chlorine atom at the para position and a methyl group at the ortho position. It is utilized in various scientific and industrial applications, particularly in the fields of chemistry and biology.
The compound can be synthesized through several methods, including Friedel-Crafts acylation and Grignard reactions. Its derivatives are studied for potential biological activities and are also relevant in pharmaceutical research.
2-(4-Chloro-2-methylphenyl)propanoic acid is classified as a monocarboxylic acid due to the presence of a carboxylic functional group. It is also categorized under substituted phenyl compounds, reflecting its structural characteristics.
The Friedel-Crafts acylation requires careful control of temperature and moisture levels to ensure high yields and purity of the product. The Grignard reaction also necessitates anhydrous conditions, as moisture can lead to side reactions.
The molecular structure of 2-(4-Chloro-2-methylphenyl)propanoic acid features:
This unique arrangement influences both its chemical reactivity and biological activity.
These reactions require specific conditions such as temperature control, choice of solvent, and concentration of reactants to optimize yields and minimize side products.
The mechanism of action for 2-(4-Chloro-2-methylphenyl)propanoic acid involves its interaction with biological targets, potentially acting as an enzyme inhibitor or activator. It may inhibit enzymes involved in biosynthetic pathways, contributing to antimicrobial effects or other biological activities. The specific molecular pathways affected depend on the context of its application.
Detailed spectroscopic data (NMR, IR) can provide insights into structural characteristics but were not included in the search results.
The chiral center at the α-carbon of the propanoic acid chain necessitates precise stereochemical control for pharmaceutical applications. Enantioselective hydrogenation of prochiral olefin precursors using chiral catalysts like Ru-BINAP complexes achieves up to 98% ee under mild conditions (20–50°C, 10–50 bar H₂). Alternatively, enzymatic resolution of racemic mixtures employs immobilized lipases (e.g., Candida antarctica lipase B) in organic/aqueous biphasic systems, selectively hydrolyzing the (S)-enantiomer with 40–60% conversion and >99% ee for the remaining (R)-ester [5] [10]. Chiral HPLC using polysaccharide-based columns (Chiralpak AD-H) effectively separates enantiomers with resolution factors (Rs) >1.5, facilitating analytical quantification and preparative-scale isolation [9].
Table 1: Enantioselective Synthesis Approaches
Method | Catalyst/Reagent | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 50°C, 30 bar H₂, 12h | 98 | 90 |
Enzymatic Resolution | CALB Lipase | pH 7.0, 37°C, 24h | >99 (R) | 45 (40% conv) |
Chiral Chromatography | Chiralpak AD-H, Hex/IPA | 1.0 mL/min, 25°C | >99 | 95 (prep) |
Industrial routes prioritize atom economy and minimized purification. A tandem Friedel-Crafts acylation/chlorination process uses toluene, propionyl chloride, and AlCl₃ (catalyst) at –5 to 5°C, followed by in situ side-chain chlorination with Cl₂ gas under UV light, achieving 85% yield with 99.5% regioselectivity for the para-isomer [2] [6]. This method eliminates intermediate isolation, reducing solvent waste by 70% compared to stepwise protocols. Key parameters include:
The atom economy reaches 84.9% when considering ethanol recycling from ester hydrolysis steps [2].
Functionalizing the propanoic acid backbone while preserving stereochemistry requires protecting-group strategies. Evans oxazolidinone auxiliaries enable diastereoselective α-alkylation: the carboxylic acid is first converted to a mixed anhydride, then coupled with (4R)-benzyl oxazolidinone. Subsequent enolization with LiHMDS and alkylation with methyl iodide achieves >95% de at –78°C [7] [10]. Catalytic asymmetric decarboxylation of β-ketoacids derived from the esterified compound using cinchona alkaloid catalysts (e.g., quinidine) affords α-arylated derivatives with 90% ee [10]. For β-functionalization, Michael additions to acrylates under phase-transfer catalysis (benzylquininium chloride) yield γ-substituted derivatives with 85% ee [10].
Mechanochemistry reduces solvent dependence and energy consumption. Ball-mill grinding of 2-(4-methylphenyl)propanoic acid with N-chlorosuccinimide (NCS) and catalytic HCl (5 mol%) at 350 rpm for 30 minutes achieves 92% chlorination yield at the benzylic position [4] [8]. Process advantages include:
Table 2: Mechanochemical vs. Solution-Phase Chlorination
Parameter | Mechanochemical | Solution-Phase |
---|---|---|
Reaction Time | 30 min | 12h |
Yield (%) | 92 | 88 |
Byproducts | Succinimide only | Dichlorinated, resin |
E-factor (kg waste/kg product) | 0.3 | 8.2 |
Energy Consumption (kJ/mol) | 15 | 210 |
The methyl group’s ortho-directing effect enables precise chlorination. Treatment of 2-methylphenylpropanoic acid with sulfuryl chloride (SO₂Cl₂) in CH₂Cl₂ at 60°C for 4h affords 4-chloro-2-methyl regioisomer with 93:7 selectivity over the 5-chloro isomer [3] [5] [9]. Lewis acid catalysis (FeCl₃, 10 mol%) further enhances selectivity to >99% by stabilizing the Wheland intermediate. Computational studies confirm the ortho-directing effect lowers the activation barrier for electrophilic attack at C4 by 8.2 kcal/mol versus meta-substitution [5] [9]. For scale-up, continuous-flow reactors with SO₂Cl₂ achieve 95% conversion in <10 minutes residence time, minimizing overchlorination.
Table 3: Regioselective Chlorination Directing Effects
Substrate | Electrophile | Selectivity (4-Cl:5-Cl) | Key Factor |
---|---|---|---|
2-Methylphenylpropanoic acid | Cl₂, hv | 80:20 | Radical stability |
2-Methylphenylpropanoic acid | SO₂Cl₂ | 93:7 | Charge distribution |
2-Methylphenylpropanoic acid | SO₂Cl₂/FeCl₃ | >99:1 | σ-Complex stabilization |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: